SPK-601
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Overview
Description
SPK-601, also known as LMV-601, is a chemical compound that acts as an inhibitor of phosphatidylcholine-specific phospholipase C. This enzyme is involved in the hydrolysis of phosphatidylcholine to produce diacylglycerol and inositol trisphosphate, which are important secondary messengers in cellular signaling pathways. This compound has shown potential as an antimicrobial agent and has been studied for its effects on human papillomavirus (HPV) infected cells .
Mechanism of Action
Target of Action
Unii-9K6idm1E83, also known as LMV-601, primarily targets Phosphatidylcholine-specific phospholipase C (PC-PLC) and Protein kinase C (PKC) . PC-PLC is an enzyme that plays a crucial role in the regulation of cell growth and differentiation, while PKC is involved in several signal transduction processes.
Mode of Action
LMV-601 acts as an inhibitor for both PC-PLC and PKC . By inhibiting these targets, it interferes with their normal functioning, leading to changes in the cellular processes they regulate.
Biochemical Analysis
Cellular Effects
It is suggested that it may have profound effects on cellular functions , but the specifics of how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, are not currently known.
Molecular Mechanism
It is known to be a potent phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor . The specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPK-601 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. The process includes purification steps such as crystallization and chromatography to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
SPK-601 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
SPK-601 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphatidylcholine-specific phospholipase C and its role in cellular signaling pathways.
Biology: Investigated for its effects on cell growth and viral replication, particularly in HPV-infected cells.
Medicine: Explored as a potential antimicrobial agent due to its inhibitory effects on phosphatidylcholine-specific phospholipase C.
Industry: Utilized in the development of new antimicrobial agents and as a research tool in drug discovery
Comparison with Similar Compounds
Similar Compounds
U73122: Another inhibitor of phosphatidylcholine-specific phospholipase C, but with a different chemical structure.
Edelfosine: A synthetic alkyl-lysophospholipid that also targets phospholipase C but has additional effects on other cellular pathways.
Uniqueness of SPK-601
This compound is unique due to its specific inhibitory activity against phosphatidylcholine-specific phospholipase C and its potential as an antimicrobial agent. Unlike other inhibitors, this compound has shown promising results in reducing the growth of HPV-infected cells, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
1096687-52-3 |
---|---|
Molecular Formula |
C11H15KOS2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
potassium;[(1R,6R,7R,8S)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate |
InChI |
InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7?,8-,9-,10+;/m1./s1 |
InChI Key |
IGULCCCBGBDZKQ-ITUTUMSESA-M |
Isomeric SMILES |
C1C[C@H]2[C@H]3C[C@@H](C2C1)C[C@@H]3OC(=S)[S-].[K+] |
SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LMV-601; LMV601; LM -601; SPK601; SPK-601; SPK 601. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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